Phenylsuccinonitrile chemical structure and properties
Phenylsuccinonitrile chemical structure and properties
An In-Depth Technical Guide to Phenylsuccinonitrile
Introduction
Phenylsuccinonitrile, also known by its IUPAC name 2-phenylbutanedinitrile, is a dinitrile compound of significant interest in synthetic organic chemistry.[1] Its structure incorporates a phenyl group and two nitrile functionalities, making it a versatile precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. The presence of a chiral center also introduces stereochemical considerations that are crucial for its application in modern drug development, where enantiomeric purity is often a prerequisite for desired therapeutic activity and reduced side effects. This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, and applications of phenylsuccinonitrile, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Structure
Phenylsuccinonitrile is systematically named 2-phenylbutanedinitrile.[1] It is also referred to as 2-phenylsuccinonitrile or 1-phenylethane-1,2-dicarbonitrile.[1]
Key Identifiers:
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IUPAC Name: 2-phenylbutanedinitrile[1]
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Molecular Formula: C₁₀H₈N₂[1]
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Canonical SMILES: C1=CC=C(C=C1)C(CC#N)C#N[1]
Molecular Structure
The core structure of phenylsuccinonitrile consists of a butane backbone substituted with a phenyl group at the C2 position and nitrile groups at the C1 and C2 positions of the original succinonitrile framework. The presence of four different substituents on the C2 carbon (a hydrogen atom, a phenyl group, a cyanomethyl group, and a cyano group) makes this carbon a stereocenter.
Caption: 2D Chemical Structure of Phenylsuccinonitrile.
Stereochemistry
Due to the chiral center at the C2 position, phenylsuccinonitrile exists as a pair of enantiomers: (R)-phenylsuccinonitrile and (S)-phenylsuccinonitrile. These stereoisomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.[3] Unless a stereospecific synthesis is employed, the compound is typically produced as a racemic mixture containing equal amounts of both enantiomers. The separation and characterization of individual enantiomers are critical when the molecule is used as a chiral building block in asymmetric synthesis.
Caption: Stereoisomeric relationship of Phenylsuccinonitrile.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of phenylsuccinonitrile are dictated by its molecular structure, particularly the aromatic ring and the polar nitrile groups.
Physical Properties
The following table summarizes key physicochemical properties, many of which are calculated estimates based on its structure.
| Property | Value | Unit | Source |
| Molecular Weight | 156.18 | g/mol | [1][2] |
| Normal Melting Point (Tfus) | 343.86 (70.71 °C) | K | Joback Calculated[2] |
| Normal Boiling Point (Tboil) | 658.60 (385.45 °C) | K | Joback Calculated[2] |
| logP (Octanol/Water Partition Coeff.) | 2.207 | Crippen Calculated[2] | |
| Water Solubility (log10WS) | -2.81 | mol/L | Crippen Calculated[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] | |
| Rotatable Bond Count | 3 | PubChem[1] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of phenylsuccinonitrile.[4][5][6]
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a sharp, strong absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the two nitrile groups. Additional significant peaks include those for aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, and C=C stretching vibrations from the phenyl ring in the 1450-1600 cm⁻¹ region.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would show a multiplet in the aromatic region (typically ~7.2-7.5 ppm) corresponding to the five protons of the phenyl group. The aliphatic protons would appear further upfield. The single proton at the chiral center (C2) would likely be a multiplet due to coupling with the adjacent methylene protons. The two methylene (CH₂) protons would be diastereotopic and could appear as a complex multiplet.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with the ipso-carbon (attached to the main chain) appearing at a different shift from the others. The two nitrile carbons (C≡N) would have characteristic chemical shifts in the range of 115-125 ppm. Signals for the aliphatic carbons (the chiral CH and the CH₂) would also be present.[1]
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Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 156.[1] Common fragmentation patterns would likely involve the loss of HCN (m/z 27) or cleavage adjacent to the phenyl group, potentially leading to a prominent fragment corresponding to the phenylacetonitrile cation or related structures.[1]
Synthesis and Reactivity
Phenylsuccinonitrile can be synthesized through various routes. A common and effective method involves the cyanation of a suitable precursor, such as a derivative of phenylacetic acid or phenylacetonitrile.
Illustrative Synthetic Protocol: Phase-Transfer Catalyzed Alkylation
One established method for synthesizing substituted acetonitriles is through the alkylation of phenylacetonitrile using a phase-transfer catalyst.[7] This approach offers high yields and operational simplicity. The synthesis of 2-phenylsuccinonitrile can be achieved by reacting phenylacetonitrile with a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) under basic conditions with a phase-transfer catalyst.
Reaction: C₆H₅CH₂CN + ClCH₂CN → C₆H₅CH(CN)CH₂CN + HCl (under basic conditions)
Caption: General workflow for the synthesis of Phenylsuccinonitrile.
Step-by-Step Methodology:
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Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
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Charging Reactants: The flask is charged with phenylacetonitrile[8], a phase-transfer catalyst (e.g., benzyltriethylammonium chloride), and a concentrated aqueous solution of a strong base like sodium hydroxide.[7]
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Addition: Chloroacetonitrile (or bromoacetonitrile) is added dropwise to the stirred mixture while maintaining the temperature within a controlled range (e.g., 25-40°C), using a cooling bath if necessary.
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Reaction: After the addition is complete, the mixture is stirred for several hours at a slightly elevated temperature to ensure the reaction goes to completion.
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Workup: The reaction mixture is cooled, diluted with water, and transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., benzene or toluene).
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Washing: The combined organic layers are washed successively with water and brine to remove the base and catalyst.
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Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization.
Chemical Reactivity
The reactivity of phenylsuccinonitrile is primarily centered on its two nitrile groups.
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Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed to carboxylic acids. Complete hydrolysis yields phenylsuccinic acid (2-phenylbutanedioic acid).[9][10] This transformation is a key application, as dicarboxylic acids are valuable synthetic intermediates.
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Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to novel diamine compounds.
Applications in Research and Drug Development
Phenylsuccinonitrile serves as a valuable building block in organic synthesis and medicinal chemistry.
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Synthetic Intermediate: As demonstrated, it is a direct precursor to phenylsuccinic acid and its derivatives, which are used in the synthesis of polymers and other specialty chemicals.[10]
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Pharmacophore Scaffolding: The nitrile group is recognized as a versatile pharmacophore in drug design.[11] It can act as a bioisostere for other functional groups, participate in hydrogen bonding, and modulate the electronic and metabolic properties of a molecule.[11] While phenylsuccinonitrile itself is not a drug, its core structure can be incorporated into larger molecules to explore new therapeutic agents. The ability to derivatize the nitrile groups into amines, carboxylic acids, or other functionalities allows for the creation of diverse chemical libraries for screening against biological targets.[12]
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Precursor for Heterocycles: The dinitrile functionality can be utilized in cyclization reactions to form various heterocyclic compounds, which are prevalent scaffolds in many approved pharmaceuticals.
Safety and Handling
Like most organic nitriles, phenylsuccinonitrile should be handled with care in a well-ventilated fume hood. It may be toxic if ingested, inhaled, or absorbed through the skin.[8] Skin and eye contact should be avoided by using appropriate personal protective equipment (PPE), including gloves and safety glasses. In case of fire, carbon dioxide, dry chemical powder, or appropriate foam should be used.
Conclusion
Phenylsuccinonitrile is a chemically significant molecule characterized by its unique combination of a phenyl ring and two nitrile groups on a chiral scaffold. Its well-defined physicochemical and spectroscopic properties make it readily identifiable and its synthesis is achievable through established organic chemistry protocols. The true value of phenylsuccinonitrile lies in its versatility as a synthetic intermediate, providing a gateway to a variety of functionalized molecules, including dicarboxylic acids and diamines, which are of high interest in materials science and pharmaceutical drug discovery.
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